Cas no 2012018-04-9 (3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine)

3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine structure
2012018-04-9 structure
Product name:3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
CAS No:2012018-04-9
MF:C12H19N3
MW:205.299362421036
CID:6370333
PubChem ID:165500181

3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
    • EN300-1152181
    • 2012018-04-9
    • Inchi: 1S/C12H19N3/c1-8-10(14-15(2)11(8)13)12-6-4-3-5-9(12)7-12/h9H,3-7,13H2,1-2H3
    • InChI Key: CDYWGWLPFMDISN-UHFFFAOYSA-N
    • SMILES: N1=C(C(C)=C(N)N1C)C12CCCCC1C2

Computed Properties

  • Exact Mass: 205.157897619g/mol
  • Monoisotopic Mass: 205.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 2.5

3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1152181-0.5g
3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
2012018-04-9
0.5g
$1124.0 2023-06-09
Enamine
EN300-1152181-0.25g
3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
2012018-04-9
0.25g
$1078.0 2023-06-09
Enamine
EN300-1152181-0.1g
3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
2012018-04-9
0.1g
$1031.0 2023-06-09
Enamine
EN300-1152181-5.0g
3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
2012018-04-9
5g
$3396.0 2023-06-09
Enamine
EN300-1152181-10.0g
3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
2012018-04-9
10g
$5037.0 2023-06-09
Enamine
EN300-1152181-2.5g
3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
2012018-04-9
2.5g
$2295.0 2023-06-09
Enamine
EN300-1152181-0.05g
3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
2012018-04-9
0.05g
$983.0 2023-06-09
Enamine
EN300-1152181-1.0g
3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine
2012018-04-9
1g
$1172.0 2023-06-09

3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine Related Literature

Additional information on 3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine

Research Briefing on 3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine and Related Studies (Keyword: 2012018-04-9)

In recent years, the compound 3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide a comprehensive overview of the latest studies related to this compound, as well as its potential applications in drug development. The keyword "2012018-04-9" has been identified as a critical reference in these studies, linking the compound to specific biological targets and therapeutic pathways.

The structural uniqueness of 3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine lies in its bicyclic framework and pyrazole moiety, which have been shown to exhibit promising bioactivity. Recent research has focused on elucidating its mechanism of action, particularly its interaction with enzymes and receptors involved in inflammatory and oncogenic processes. Studies referenced under the keyword "2012018-04-9" highlight its potential as a modulator of key signaling pathways, including the NF-κB and MAPK cascades.

One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which investigated the compound's efficacy in vitro and in vivo. The results demonstrated significant anti-inflammatory and anti-proliferative effects, suggesting its potential as a lead compound for developing new therapeutics. The study also utilized advanced computational modeling to predict the compound's binding affinity to target proteins, further validating its pharmacological relevance.

Another critical aspect of the research involves the compound's pharmacokinetic properties. Preliminary data indicate favorable absorption and metabolic stability, although further optimization may be required to enhance its bioavailability. The keyword "2012018-04-9" has been associated with patent filings that detail novel synthetic routes for producing the compound at scale, addressing previous challenges in its synthesis.

In conclusion, 3-{bicyclo[4.1.0]heptan-1-yl}-1,4-dimethyl-1H-pyrazol-5-amine represents a promising candidate for future drug development, with its multifaceted bioactivity and structural versatility. The studies linked to the keyword "2012018-04-9" provide a solid foundation for further exploration, particularly in the context of inflammatory diseases and oncology. Continued research efforts will be essential to fully realize its therapeutic potential and translate these findings into clinical applications.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.